GM4-神经节苷脂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

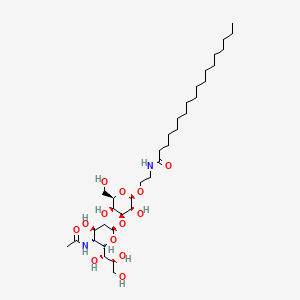

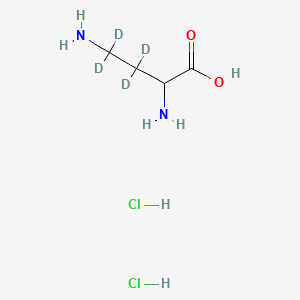

GM4-Ganglioside is a sialic acid-containing glycosphingolipid mainly expressed in mammalian brain and erythrocytes . It is synthesized by the sialylation of galactosylceramide (GalCer), while the ganglioside GM3 is synthesized by the sialylation of lactosylceramide (LacCer) .

Synthesis Analysis

With the exception of GM4, which is derived from galactosylceramide (GalCer), most gangliosides are synthesized from lactosylceramide (LacCer). First, a simple ganglioside, GM3, is synthesized by the addition of a sialic acid to LacCer by CMP-sialic acid: LacCer α2–3 sialyltransferase (ST-I or GM3 synthase) .Molecular Structure Analysis

Gangliosides are glycosphingolipids composed of a ceramide lipid tail attached through a glycosidic linkage to a glycan headgroup containing one or more sialic acid residues . The structures of both the sugar chain and the ceramide moiety of GM4 were analyzed by chemical analysis, mass spectrometry, and NMR spectroscopy .Chemical Reactions Analysis

A single site OH → F substitution in the carbohydrate epitope of GM4-Ganglioside has been shown to significantly increase ATP production, which is optimal at 50 μg/mL .Physical and Chemical Properties Analysis

The molecular weight of GM4-Ganglioside is 736.9 g/mol . It has a Hydrogen Bond Donor Count of 9 and a Hydrogen Bond Acceptor Count of 13 .科学研究应用

生物事件中的作用和潜在治疗应用:GM4-神经节苷脂在细胞生长调节、细胞间黏附和恶性肿瘤中发挥作用。它是细胞生长和组织再生中重要的细胞黏附分子,通过与髓鞘相关糖蛋白相互作用促进神经元黏附。GM4也在肿瘤细胞中高浓度存在,并参与各种生物事件,包括细胞内相互作用和掩盖抗原糖类。设计类似GM4的N-乙酰神经酰胺酸糖苷的不可水解类似物具有潜在的治疗应用,如稳定的细胞黏附和癌症疫苗 (Bazin, Du, Polat, & Linhardt, 1999)。

在中枢神经系统(CNS)中的定位:研究发现GM4特异性定位于CNS的髓鞘和寡脂质细胞中。它是这些区域中主要的神经节苷脂种类,表明其在CNS的功能和病理中起着重要作用 (Yu & Iqbal, 1979)。

与星形胶质细胞和神经元黏附的关联:研究表明,GM4表达与鸡小脑颗粒层和白质中的星形胶质细胞相关,但与小脑皮层任何层的髓鞘无关。这表明其在神经元黏附和星形胶质细胞功能中的作用 (Ozawa et al., 1993)。

免疫抑制活性:化学合成的神经节苷脂如GM4显示出免疫抑制活性,这对于理解免疫反应并开发潜在的免疫相关疾病治疗至关重要 (Ladisch, Hasegawa, Li, & Kiso, 1995)。

治疗神经退行性疾病的潜力:包括GM4在内的神经节苷脂由于其神经保护和恢复功能,在神经退行性疾病中具有治疗潜力。它们正在重新评估用于中风、脊髓损伤、帕金森病和阿尔茨海默病等疾病的治疗 (Magistretti et al., 2019)。

作用机制

Gangliosides are enriched in cell membrane microdomains (“lipid rafts”) and play important roles in the modulation of membrane proteins and ion channels, in cell signaling, and in the communication among cells . They can become targets for autoimmunity and act as receptors for microbes, like the influenza viruses, and toxins, such as the cholera toxin .

未来方向

属性

IUPAC Name |

N-[2-[(2R,3R,4S,5S,6R)-4-[(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1S,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]octadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68N2O13/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28(44)37-19-20-48-36-33(47)35(32(46)27(23-40)49-36)51-29-21-25(42)30(38-24(2)41)34(50-29)31(45)26(43)22-39/h25-27,29-36,39-40,42-43,45-47H,3-23H2,1-2H3,(H,37,44)(H,38,41)/t25-,26+,27+,29+,30+,31-,32-,33+,34+,35-,36+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWCOPBSANJMBY-IBIJVICQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCOC1C(C(C(C(O1)CO)O)OC2CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@H]2C[C@@H]([C@H]([C@@H](O2)[C@H]([C@@H](CO)O)O)NC(=O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H68N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66456-69-7 |

Source

|

| Record name | Ganglioside, GM4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066456697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride](/img/structure/B594215.png)

![N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide](/img/structure/B594218.png)

![tert-Butyl 4-(6-formylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B594235.png)